molecular formula C14H17NO5 B178243 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate CAS No. 135782-22-8

4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

Cat. No. B178243
M. Wt: 279.29 g/mol
InChI Key: BEYPAXFAPGHPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a chemical compound with the molecular formula C14H17NO5 . It is used extensively in scientific research, offering valuable insights into drug development and polymer synthesis.


Molecular Structure Analysis

The molecular structure of 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate include its molecular weight and structure . More detailed properties can be found in various chemical databases .

Scientific Research Applications

Application 1: Potential α-Glucosidase Inhibitors

  • Summary of the Application : The compound is used in the synthesis of novel N-Methylmorpholine-Substituted Benzimidazolium Salts, which are potential α-Glucosidase inhibitors. These inhibitors can reduce hydrolytic activity and help to control type 2 diabetes .
  • Methods of Application or Experimental Procedures : The compound 4-((1 H-Benzimidazol-2-yl)methyl)morpholine 2 was dissolved in acetonitrile, and potassium carbonate was added into the solution. Afterwards, benzyl chloride was added drop-wise to the reaction mixture and refluxed for 16 hours .
  • Results or Outcomes : Compounds 5d, 5f, 5g, 5h and 5k exhibited better α-glucosidase inhibitions compared to the standard drug (acarbose IC 50 = 58.8 ± 0.012 µM) with IC 50 values of 15 ± 0.030, 19 ± 0.060, 25 ± 0.106, 21 ± 0.07 and 26 ± 0.035 µM, respectively .

Application 2: Electro-Optic Effects of Organic Molecules

  • Summary of the Application : The compound is used in the study of electro-optic effects of organic molecules doped in Nematic Liquid Crystals E7 .
  • Methods of Application or Experimental Procedures : The organic molecules were well dissolved in LCs without any interface formation between the LCs and organic molecules if the organic molecule concentration was lower than 5 wt% .
  • Results or Outcomes : The results of this study are not specified in the source .

Application 3: Synthesis of Morpholines

  • Summary of the Application : The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
  • Methods of Application or Experimental Procedures : Various methods have been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
  • Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Application 4: Synthesis of 4-Hydroxy-2-quinolones

  • Summary of the Application : The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
  • Methods of Application or Experimental Procedures : Some specialized methods include the reaction of anthranilic acid derivatives .
  • Results or Outcomes : The results of this study are not specified in the source .

Application 5: Synthesis of N-Methylmorpholine-Substituted Benzimidazolium Salts

  • Summary of the Application : The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
  • Methods of Application or Experimental Procedures : Various methods have been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
  • Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Application 6: Synthesis of 4-Hydroxy-2-quinolones

  • Summary of the Application : The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
  • Methods of Application or Experimental Procedures : Some other more specialized methods are the reaction of anthranilic acid derivatives .
  • Results or Outcomes : The results of this study are not specified in the source .

properties

IUPAC Name

4-O-benzyl 2-O-methyl morpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYPAXFAPGHPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212981
Record name 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

CAS RN

135782-22-8
Record name 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135782-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.